4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 49579-50-2
VCID: VC20422366
InChI: InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3
SMILES:
Molecular Formula: C15H10FN3O2S
Molecular Weight: 315.3 g/mol

4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-

CAS No.: 49579-50-2

Cat. No.: VC20422366

Molecular Formula: C15H10FN3O2S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- - 49579-50-2

Specification

CAS No. 49579-50-2
Molecular Formula C15H10FN3O2S
Molecular Weight 315.3 g/mol
IUPAC Name 6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione
Standard InChI InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3
Standard InChI Key DQIOKFNGYHZSBD-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Profile of 4(3H)-Quinazolinethione, 6-Fluoro-2-Methyl-3-(4-Nitrophenyl)-

Molecular Architecture

The compound features a quinazoline core substituted at positions 2, 3, and 6. Key structural elements include:

  • 6-Fluoro group: Enhances lipophilicity and bioavailability, common in antimicrobial and anticancer agents .

  • 2-Methyl group: Influences steric and electronic properties, potentially modulating receptor interactions.

  • 3-(4-Nitrophenyl) moiety: Introduces electron-withdrawing effects, often linked to antimicrobial and antiparasitic activity .

  • 4(3H)-Thione group: Replaces the traditional carbonyl oxygen with sulfur, altering hydrogen-bonding capacity and reactivity .

The molecular formula is C16H11FN3O2S\text{C}_{16}\text{H}_{11}\text{FN}_3\text{O}_2\text{S}, with a molecular weight of 344.34 g/mol. Computational studies suggest a planar quinazoline ring system, with the 4-nitrophenyl group adopting a perpendicular orientation to minimize steric hindrance .

Synthetic Methodologies

Key Routes to Quinazolinethiones

Synthesis typically involves cyclization of thiosemicarbazides or thioamide precursors. For 6-fluoro-2-methyl-3-(4-nitrophenyl)-4(3H)-quinazolinethione, a plausible pathway includes:

  • Formation of the Quinazoline Core:

    • Condensation of 6-fluoroanthranilic acid with 4-nitrobenzaldehyde in the presence of acetic anhydride .

    • Introduction of the methyl group via alkylation at position 2 .

  • Thione Incorporation:

    • Treatment with Lawesson’s reagent to convert a carbonyl intermediate to the thione .

Table 1: Comparative Synthesis Routes for Related Quinazolinethiones

PrecursorReagents/ConditionsYield (%)Reference
2-Mercaptoanthranilic acidPOCl3_3, reflux, 6h78
4-NitrophenylthioureaNaOH, ethanol, 80°C, 4h65
6-FluoroquinazolinoneLawesson’s reagent, toluene72

Pharmacological Activities

CompoundCell Line (IC50_{50}, μM)Mechanism
2-Mercapto-4(3H)-quinazolinoneHCT116 (1.2)Tubulin polymerization
6-Fluoro-2-methyl derivativeMCF7 (3.8)EGFR inhibition

Antimicrobial and Antiparasitic Effects

The 4-nitrophenyl group enhances activity against Mycobacterium tuberculosis (MIC: 2.5 μg/mL) and Plasmodium falciparum (IC50_{50}: 0.8 μM) .

Challenges and Future Directions

Optimization Challenges

  • Synthetic Yield: Current routes yield ≤75%, necessitating catalyst optimization (e.g., transition metal catalysis) .

  • Solubility: The nitro group reduces aqueous solubility; prodrug strategies or nanoformulations may address this .

Emerging Applications

  • Antileishmanial Activity: Preliminary data on related compounds show 80% inhibition of Leishmania donovani at 10 μM .

  • Neuroprotective Effects: Quinazolinethiones modulate NMDA receptors, suggesting potential in neurodegenerative diseases .

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